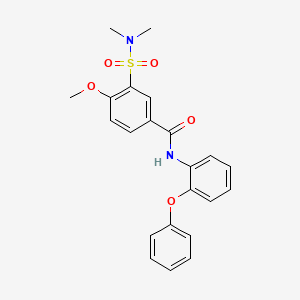
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway by 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A leads to the suppression of pro-inflammatory cytokine production and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been found to inhibit the growth of cancer cells and induce cell death in vitro. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. Another area of research is the investigation of the potential of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in combination with other therapeutic agents for the treatment of cancer and other diseases is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the reaction of 4-chlorophenol with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetic acid to produce 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. This synthesis method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A with high purity.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have potential as a treatment for cardiovascular diseases, neurodegenerative diseases, and diabetes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSINCZHOVZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
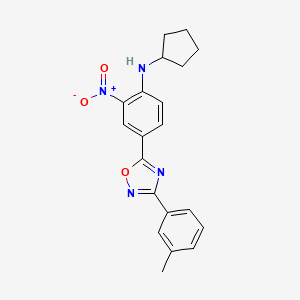

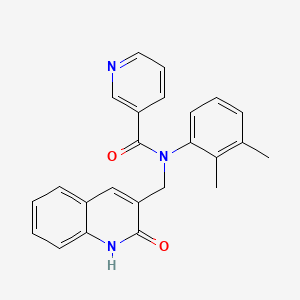

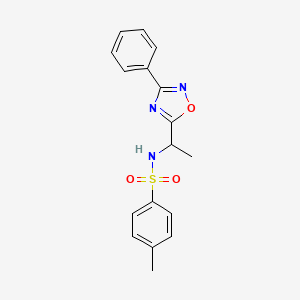
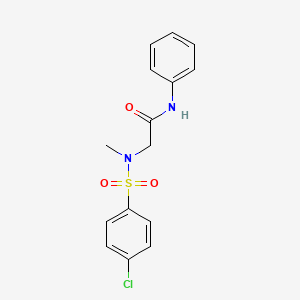
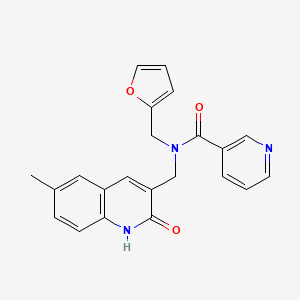

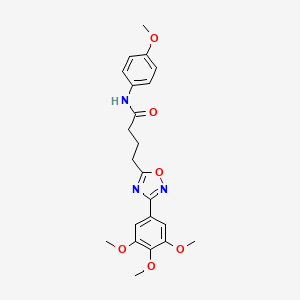
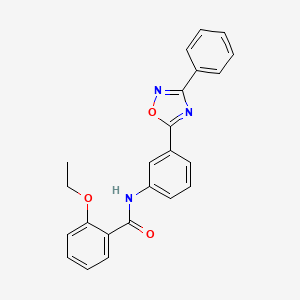
![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
